



Application Notes and Protocols: Propionyl Bromide in Organic Synthesis

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Compound of Interest		
Compound Name:	Propionyl bromide	
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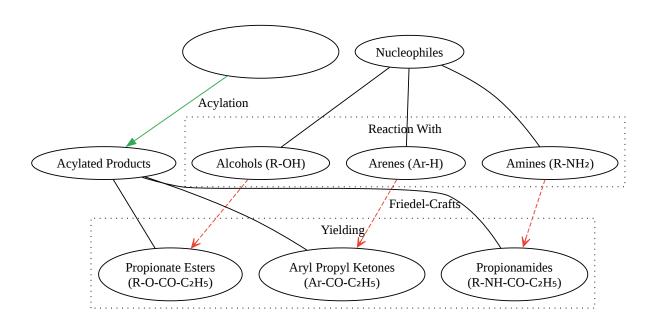
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of **propionyl bromide** as a versatile reagent in organic synthesis. **Propionyl bromide** is a highly reactive acylating agent used to introduce the propionyl functional group into a variety of molecules.[1][2] Its primary applications lie in the synthesis of pharmaceutical and agrochemical intermediates, including the formation of esters and amides.[1][3][4] This guide covers key reactions such as Friedel-Crafts acylation, esterification, and amidation, alongside safety precautions, and detailed experimental procedures.

Introduction to Propionyl Bromide

Propionyl bromide (Propanoyl bromide), CAS number 598-22-1, is a colorless to pale yellow liquid with a pungent odor.[2][4] It is a highly reactive acyl halide that readily reacts with nucleophiles, making it an effective acylating agent.[2][5] Its reactivity is driven by the presence of a good leaving group (bromide) attached to the carbonyl carbon.[6] This property makes it a crucial intermediate for introducing the C₃H₅CO- group in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals like pesticides and herbicides.[3][4][5] It is typically prepared through the reaction of propionic acid with a brominating agent such as phosphorus tribromide.[5]





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Safety and Handling Precautions

Propionyl bromide is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[2][7] It is a flammable liquid and vapor and reacts violently with water, liberating toxic and flammable gases.[7][8]

- Personal Protective Equipment (PPE): Wear appropriate protective gear, including tightly fitting safety goggles, a face shield, chemical-resistant gloves, and protective clothing.[7][9]
- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use only
 non-sparking tools and take precautionary measures against static discharge.[7]
 Ground/bond container and receiving equipment.[7] Always add propionyl bromide to the
 reaction medium; never add water or other reagents to it.
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, preferably under nitrogen.[8][9] Keep away from moisture and incompatible materials.[8]



First Aid:

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[7][9]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes and seek immediate medical attention.[7][9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7][9]
- Ingestion: DO NOT induce vomiting. Rinse mouth with water and call a physician immediately.[7][9]
- Fire: Use CO₂, dry chemical, or foam for extinction.[7] Do not use water, as it reacts violently. [8]

Application Note 1: Synthesis of Propionyl Bromide

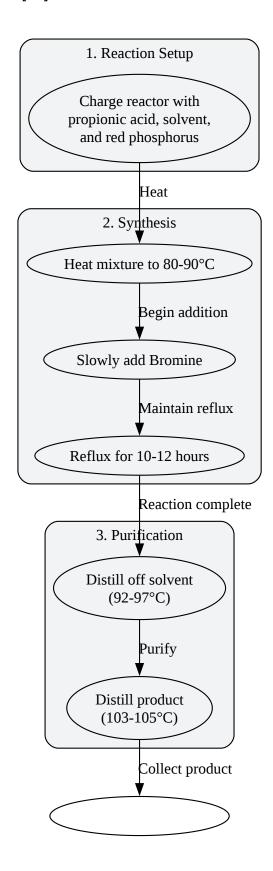
Propionyl bromide can be synthesized by reacting propionic acid with bromine in the presence of a red phosphorus catalyst.[10]

Experimental Protocol:

- Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add propionic acid (1.0 eq), a lower halogenated alkane solvent (e.g., 1,2-dichloroethane), and red phosphorus (catalyst).[10]
- Reaction Initiation: Heat the mixture to 80–90 °C with stirring.[10]
- Bromine Addition: Slowly add bromine (0.7-0.8 eq) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain control of the reaction temperature.
- Reflux: After the addition is complete, reflux the mixture for 10–12 hours.[10]
- Solvent Removal: After the reflux period, increase the temperature to 92–97 °C to distill off the solvent.[10]



 Product Distillation: Increase the temperature further to 103-105 °C to distill and collect the propionyl bromide product.[10]





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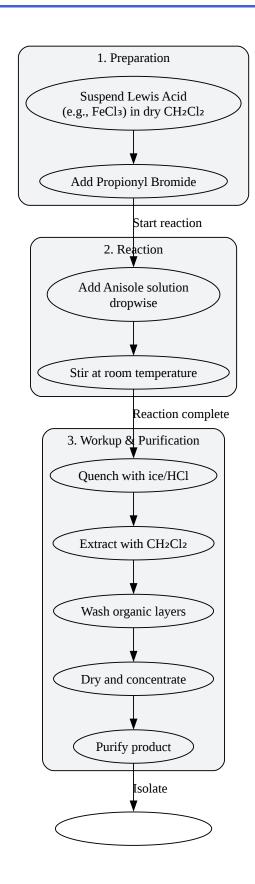
Application Note 2: Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[11][12] **Propionyl bromide** can be used in place of propionyl chloride, often with enhanced reactivity, to synthesize aryl propyl ketones.[6][13] The reaction requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃.[11][14]

Experimental Protocol (Acylation of Anisole):

- Catalyst Suspension: To a 25 mL round-bottom flask containing a magnetic stir bar and fitted with a drying tube, add the Lewis acid catalyst (e.g., FeCl₃, 1.0 eq) and a dry solvent (e.g., CH₂Cl₂).[11]
- Reagent Addition: Add **propionyl bromide** (1.1 eq) to the flask.[11]
- Substrate Addition: Slowly add a solution of the aromatic substrate (e.g., anisole, 1.0 eq) in dry CH₂Cl₂ dropwise over 5-10 minutes.[11] The reaction is often exothermic.
- Reaction: Stir the mixture for an additional 10-20 minutes at room temperature upon complete addition.[11]
- Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the catalyst complex.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers.
- Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aryl propyl ketone.
- Purification: The crude product can be purified by column chromatography or distillation.





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Application Note 3: Synthesis of Esters from Alcohols

Propionyl bromide reacts readily with primary and secondary alcohols to form propionate esters.[5] The reaction is a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of the **propionyl bromide**. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HBr byproduct.

General Protocol:

- Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq) and a base (e.g., pyridine, 1.1 eq) in a suitable dry, aprotic solvent (e.g., diethyl ether, CH₂Cl₂).
- Cooling: Cool the solution in an ice bath (0 °C).
- Addition: Slowly add **propionyl bromide** (1.05 eq) to the stirred solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
- Workup: Dilute the reaction mixture with the solvent and wash with water, dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the ester. Further purification can be achieved by distillation or chromatography.

Application Note 4: Synthesis of Amides from Amines

The reaction of **propionyl bromide** with primary or secondary amines yields N-substituted propionamides.[5] The reaction is typically fast and exothermic. Two equivalents of the amine are often used: one as the nucleophile and the second as a base to neutralize the HBr byproduct.[15] Alternatively, one equivalent of the amine can be used with an auxiliary non-nucleophilic base (e.g., triethylamine).



General Protocol:

- Setup: Dissolve the amine (2.0 eq) or the amine (1.0 eq) and triethylamine (1.1 eq) in a dry, aprotic solvent (e.g., CH₂Cl₂) in a round-bottom flask.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition: Add **propionyl bromide** (1.0 eq) dropwise to the cooled, stirred solution.
- Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Workup: Wash the reaction mixture with water and brine. If an auxiliary base was not used, a
 dilute acid wash can be used to remove the excess amine.
- Purification: Dry the organic phase, filter, and remove the solvent in vacuo. The resulting
 amide can be purified by recrystallization or column chromatography. Note: The reaction of
 amines with acyl halides can be complex; the resulting primary amine product is often more
 nucleophilic than the starting material, which can lead to multiple alkylations.[16] Careful
 control of stoichiometry is essential.

Data Presentation

Table 1: Physicochemical Properties of Propionyl Bromide

Property	Value	Reference(s)
CAS Number	598-22-1	[3][4]
Molecular Formula	C₃H₅BrO	[2]
Molecular Weight	136.98 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	103-105 °C	[10]
Density	1.521 g/cm ³	[10]
Purity (Typical)	>98%	[2]



Table 2: Example Reaction Yields

Reaction	Substrates	Product	Yield	Reference(s)
Synthesis	Propionic acid, Bromine	Propionyl Bromide	64.7%	[10]

Table 3: Relative Reactivities of Acyl Halides in Friedel-Crafts Acylation of Benzene (Catalyst: AlCl₃, Solvent: Ethylene Dichloride)

Acyl Chloride	Relative Reactivity (Acetyl Chloride = 1.00)	Reference(s)
Acetyl chloride	1.00	[17]
Propionyl chloride	0.66	[17]
Butyryl chloride	0.54	[17]
Isobutyryl chloride	0.23	[17]
Benzoyl chloride	7.3 x 10 ⁻⁴	[17]

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